molecular formula C26H23NO6S B12406845 Tubulin inhibitor 23

Tubulin inhibitor 23

Cat. No.: B12406845
M. Wt: 477.5 g/mol
InChI Key: XYJOUBMOWIIIQS-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin inhibitor 23 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin inhibitor 23 involves multiple steps, typically starting with the preparation of key intermediates. One common route involves the reaction of 4-acetamidophenacyl bromide with thiourea in ethanol under reflux conditions to yield an intermediate . This intermediate is then subjected to further reactions, such as condensation with aldehydes and reduction, to form the final product . The reaction conditions often include the use of solvents like ethanol and dichloroethane, and reagents such as sodium borohydride and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tubulin inhibitor 23 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield this compound. For example, the reaction of 4-acetamidophenacyl bromide with thiourea produces an intermediate that is subsequently condensed with aldehydes to form the final product .

Scientific Research Applications

Tubulin inhibitor 23 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tubulin inhibitor 23 is unique in its specific binding interactions and its potential for reduced toxicity compared to other tubulin inhibitors. Its ability to act as a molecular plug and its distinct chemical structure may offer advantages in terms of efficacy and selectivity .

Properties

Molecular Formula

C26H23NO6S

Molecular Weight

477.5 g/mol

IUPAC Name

(E)-3-[1-(benzenesulfonyl)indol-3-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H23NO6S/c1-31-24-15-19(16-25(32-2)26(24)33-3)23(28)14-13-18-17-27(22-12-8-7-11-21(18)22)34(29,30)20-9-5-4-6-10-20/h4-17H,1-3H3/b14-13+

InChI Key

XYJOUBMOWIIIQS-BUHFOSPRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.